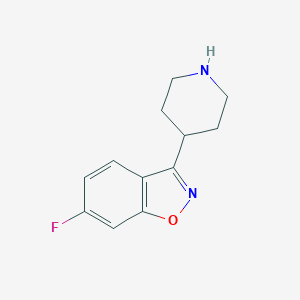

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Übersicht

Beschreibung

4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline (C₁₁H₆ClFN₂; molecular weight 220.63) is a nitrogen-containing fused heterocyclic compound with a pyrrolo[1,2-a]quinoxaline core substituted at the 4-position with chlorine and the 7-position with fluorine. Its physicochemical properties include a density of 1.45 g/cm³, boiling point of 309.8°C, and refractive index of 1.675 . This compound has garnered attention as a synthetic intermediate, particularly in the development of anticancer agents like SC144, a quinoxalinehydrazide derivative .

The pyrrolo[1,2-a]quinoxaline scaffold is notable for its biological versatility, with derivatives exhibiting antipsychotic, antiviral, and anticancer activities . However, most synthetic methods historically focused on 4-substituted derivatives, limiting structural diversity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoro-1,2-benzisoxazole with piperidine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzisoxazole compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting mental health disorders. It is particularly noted for its role in developing novel antipsychotic and antidepressant medications. The compound is structurally related to existing drugs such as paliperidone and risperidone, which are used to treat schizophrenia and bipolar disorder .

Case Study: Antiproliferative Activity

A study synthesized various derivatives of this compound to evaluate their antiproliferative effects against cancer cell lines (HeLa, HT-29, MCF-7, and HepG-2). The results indicated that specific substitutions at the N-terminal significantly enhanced the antiproliferative activity. Compounds 5a, 5d, and 5k exhibited potent activity across all tested carcinoma cells .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is extensively utilized in neuroscience to explore neurotransmitter systems' roles in mental health disorders. Its ability to modulate receptor activity allows researchers to study the underlying mechanisms of conditions such as depression and anxiety. The compound's interaction with dopamine D2 and serotonin 5-HT2 receptors is of particular interest .

Drug Design

Scaffold for Medicinal Chemistry

In medicinal chemistry, this compound provides a valuable scaffold for drug design. Researchers can modify its structure to enhance efficacy while minimizing side effects. This adaptability makes it a prime candidate for developing new therapeutic agents .

Biochemical Assays

Evaluating Binding Affinity

The compound is employed in biochemical assays to assess new drugs' binding affinity to specific receptors. This application is vital for identifying promising therapeutic agents and understanding their mechanisms of action .

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is primarily related to its role as an intermediate in drug synthesis. In the context of antipsychotic medications, the compound contributes to the pharmacological activity by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . These interactions help modulate neurotransmission and alleviate symptoms of psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Table 1: Key Structural and Functional Differences

*JG1679: (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Key Observations:

- Biological Activity : JG1679’s trimethoxyphenyl group confers potent anti-leukemic activity, whereas the nitro-thiophene derivative targets viral proteases, illustrating substituent-driven selectivity .

Key Observations:

- Halogenation: The introduction of Cl and F in 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline often requires post-cyclization halogenation, whereas JG1679’s substituents are added via Friedel-Crafts reactions .

- Green Chemistry : Recent methods employ iodine catalysis and room-temperature conditions, improving sustainability .

Pharmacological and Optical Properties

Anticancer Potential:

- 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline serves as a precursor to SC144, which inhibits cancer cell proliferation (IC₅₀: 0.1–1.0 μM) .

- JG1679 shows specificity for leukemia cells (MV4-11, Jurkat), while nitro-thiophene derivatives lack direct anticancer data but inhibit viral enzymes .

Optical Characteristics:

- Dipyrrolo[1,2-a:2',1'-c]quinoxaline derivatives exhibit bathochromic shifts (λem = 416 nm) due to extended conjugation, unlike 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline, which lacks fluorescent data but may show altered electronic properties from Cl/F .

Physicochemical and Commercial Availability

- Solubility: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline is soluble in DMSO, facilitating in vitro studies .

- Commercial Use : Available from suppliers like CymitQuimica (€199/g), highlighting its role in research .

Biologische Aktivität

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and efficacy in various biological assays.

Chemical Structure and Synthesis

This compound (CAS number 84163-13-3) features a benzisoxazole core with a piperidine ring and a fluorine atom. It serves as a molecular scaffold for the development of various pharmacologically active compounds, particularly atypical antipsychotics such as risperidone and paliperidone . The synthesis typically involves the reaction of 4-(2,4-difluorobenzoyl)-piperidine with hydroxylamine hydrochloride under mild conditions, yielding high-purity compounds suitable for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives synthesized through the condensation of various acid chlorides exhibited significant inhibitory effects against a range of pathogenic bacteria and fungi. Notably, compounds demonstrated superior activity compared to standard antimicrobial agents against strains such as Escherichia coli and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4I | Bacillus subtilis | 15 | 8 |

| 4IV | E. coli | 18 | 5 |

| 6I | A. niger | 20 | 10 |

| Standard | Ciprofloxacin | 22 | 2 |

Antiproliferative Activity

The antiproliferative effects of this compound have been extensively studied. In vitro assays using human carcinoma cell lines (HeLa, HT-29, MCF-7) revealed that specific derivatives exhibited potent cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications at the N-terminal significantly influenced antiproliferative activity .

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 12 |

| 5d | HT-29 | 15 |

| 5k | MCF-7 | 10 |

| Control | Doxorubicin | 8 |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial and antiproliferative activities. The results indicated that certain modifications led to enhanced biological activity compared to parent compounds .

- Mechanism of Action : Research has suggested that the biological activity is primarily attributed to the heterocyclic structure's ability to interact with cellular targets involved in proliferation and infection processes. This interaction may disrupt critical pathways in target cells, leading to cell death or inhibition of growth .

- Computational Studies : Computational modeling has been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanism of action and guiding further optimization in drug design .

Q & A

Q. What are the key synthetic routes for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives?

Basic Research Question

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A 2023 study demonstrated a streamlined approach using Suzuki coupling to introduce the piperidinyl group, followed by amidation to generate N-substituted derivatives with antibacterial activity . The hydrochloride salt form (CAS 84163-13-3) is often synthesized via acid-base reactions to improve solubility and crystallinity .

Methodological Considerations :

- Use anhydrous conditions to prevent hydrolysis of the benzisoxazole ring.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted starting materials .

Q. How can structural and purity validation be achieved for this compound?

Basic Research Question

Validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to confirm the benzisoxazole core, fluorine substitution, and piperidinyl group integration .

- HPLC : Monitor purity using a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) .

- X-ray Crystallography : Resolve structural ambiguities, particularly for hydrochloride salts, by analyzing single-crystal data (e.g., disorder in piperidinyl conformers) .

Q. What are the contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies arise from assay conditions and derivative structures:

- Antibacterial Activity : N-substituted derivatives showed MIC values of 4–16 µg/mL against Staphylococcus aureus in a 2023 study , but earlier work on similar benzisoxazoles reported weaker activity due to differences in bacterial strains or substitution patterns.

- Neuropharmacological Potential : Structural analogs (e.g., risperidone) act as antipsychotics via dopamine/serotonin receptor modulation, but direct evidence for this compound is limited .

Resolution Strategy :

- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Conduct receptor-binding studies (e.g., radioligand assays for CNS targets) .

Q. How can computational methods aid in optimizing this compound’s bioactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Predict electronic properties (e.g., fluorine’s electron-withdrawing effect on benzisoxazole stability) .

- Molecular Docking : Model interactions with bacterial enzymes (e.g., DNA gyrase) or neurotransmitter receptors (e.g., 5-HT) to guide synthetic modifications .

Tools :

- Software: Gaussian for DFT, AutoDock Vina for docking.

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Reaction Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

- Purification : Transition from column chromatography to recrystallization (solvent: methanol/diethyl ether) for higher yields .

- Stability Testing : Assess hygroscopicity of the hydrochloride salt under accelerated storage conditions (40°C/75% RH) .

Q. How does the hydrochloride salt form impact pharmacokinetic properties?

Advanced Research Question

- Solubility : The hydrochloride salt (CAS 84163-13-3) enhances aqueous solubility (∼15 mg/mL at pH 7.4) compared to the free base, improving bioavailability .

- Dissolution Rate : Conduct pH-solubility profiling and use biorelevant media (e.g., FaSSIF) to predict in vivo performance .

Q. What analytical methods are critical for detecting degradation products?

Basic Research Question

- LC-MS/MS : Identify hydrolyzed byproducts (e.g., 6-fluoro-1,2-benzisoxazole-3-ol) using a Q-TOF mass spectrometer in positive ion mode .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to assess stability .

Q. How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

- Piperidinyl Modifications : N-alkylation (e.g., methyl, ethyl) enhances antibacterial activity but may reduce CNS penetration due to increased hydrophilicity .

- Fluorine Position : 6-Fluoro substitution optimizes metabolic stability compared to 5- or 7-fluoro isomers .

Experimental Design :

- Synthesize a library of analogs with systematic substitutions.

- Test in parallel assays (e.g., antimicrobial, cytotoxicity, logP measurements) .

Q. What safety protocols are essential when handling this compound?

Basic Research Question

- Toxicity Data : Limited available; assume acute toxicity (LD > 500 mg/kg in rodents) based on structurally related benzisoxazoles .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine powder .

Q. How does this compound interact with cytochrome P450 enzymes?

Advanced Research Question

Eigenschaften

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGJMGHPJZSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233083 | |

| Record name | R-56109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-77-9 | |

| Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-56109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-56109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-56109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.